molecular formula C7H16Cl2Si B1587358 tert-Butyl(dichloromethyl)dimethylsilane CAS No. 138983-08-1

tert-Butyl(dichloromethyl)dimethylsilane

Cat. No.: B1587358
CAS No.: 138983-08-1
M. Wt: 199.19 g/mol
InChI Key: IIGQYABNVUNASW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

tert-Butyl(dichloromethyl)dimethylsilane is primarily used as a silylating agent in organic synthesis . Its primary targets are hydroxyl groups in organic compounds, which it protects via silylation .

Mode of Action

This compound interacts with its targets (hydroxyl groups) through a process known as silylation. In this process, the silicon atom in the this compound molecule forms a bond with the oxygen atom in the hydroxyl group, thereby protecting the hydroxyl group from further reactions .

Biochemical Pathways

The silylation of hydroxyl groups by this compound affects various biochemical pathways. Specifically, it prevents the hydroxyl groups from participating in reactions that they would otherwise be involved in. This can have downstream effects on the synthesis of complex organic molecules, as the protection of hydroxyl groups can influence the course of these synthetic pathways .

Pharmacokinetics

Given its use as a reagent in organic synthesis, it is likely that its bioavailability and pharmacokinetic properties are highly dependent on the specific conditions of the reaction it is used in .

Result of Action

The primary result of the action of this compound is the protection of hydroxyl groups in organic compounds. This protection can influence the course of organic synthesis reactions, potentially leading to different end products or improving the yield of the desired product .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of water can lead to the hydrolysis of the silyl ether formed during silylation, reversing the protection of the hydroxyl group . Therefore, reactions involving this compound are typically carried out under anhydrous conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl(dichloromethyl)dimethylsilane can be synthesized through the reaction of tert-butyl(dimethyl)silanol with thionyl chloride (SOCl₂) under anhydrous conditions . The reaction typically proceeds as follows:

(CH3)3CSi(CH3)2OH+SOCl2(CH3)3CSi(CH3)2CHCl2+SO2+HCl(CH₃)₃CSi(CH₃)₂OH + SOCl₂ → (CH₃)₃CSi(CH₃)₂CHCl₂ + SO₂ + HCl (CH3​)3​CSi(CH3​)2​OH+SOCl2​→(CH3​)3​CSi(CH3​)2​CHCl2​+SO2​+HCl

The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(dichloromethyl)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

tert-butyl-(dichloromethyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Cl2Si/c1-7(2,3)10(4,5)6(8)9/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGQYABNVUNASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402636
Record name tert-Butyl(dichloromethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138983-08-1
Record name tert-Butyl(dichloromethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl(dichloromethyl)dimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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